4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one
CAS No.: 2034209-77-1
Cat. No.: VC7488410
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034209-77-1 |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.39 |
| IUPAC Name | 4-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C16H18N2O4S/c19-15-6-11(8-17(15)12-4-2-1-3-5-12)16(20)18-9-14-7-13(18)10-23(14,21)22/h1-5,11,13-14H,6-10H2 |
| Standard InChI Key | DKZLZNBMVXJMHC-UHFFFAOYSA-N |
| SMILES | C1C2CN(C1CS2(=O)=O)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Introduction
Structural Elucidation and Nomenclature
Core Bicyclic Framework
The 2-thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide moiety forms the central bicyclic system, comprising a seven-membered ring with sulfur and nitrogen atoms at positions 2 and 5, respectively. The "2,2-dioxido" designation indicates a sulfone group (-SO₂-) bridging the bicyclic structure. This sulfonamide group is critical for electronic stabilization and potential hydrogen-bonding interactions .
The bicyclo[2.2.1]heptane system imposes significant steric constraints, favoring a rigid boat-like conformation. Computational models (e.g., DFT calculations) predict that the sulfur atom’s oxidation state (+4) enhances polarity, facilitating solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Pyrrolidinone Substituent
The 1-phenylpyrrolidin-2-one group is appended via a carbonyl linkage at position 5 of the bicyclic system. Pyrrolidinones are lactam derivatives known for their bioisosteric replacement potential in drug design, often mimicking peptide bonds while resisting enzymatic hydrolysis . The phenyl group at position 1 introduces aromatic character, likely contributing to π-π stacking interactions with biological targets.
Physicochemical Properties (Predicted)
These predictions suggest moderate lipophilicity and poor aqueous solubility, necessitating formulation enhancements (e.g., nanocrystalline dispersions) for oral bioavailability.
Hypothetical Biological Activity
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